![molecular formula C17H21N3O3 B2497983 6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021024-97-4](/img/structure/B2497983.png)
6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(3-Methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound belonging to the pyrrolo[3,4-d]pyrimidine family. This class of compounds has garnered significant interest due to their potential biological activities, particularly as inhibitors of poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms.
Synthesis and Structure
The synthesis of this compound involves the cyclocondensation of specific precursors, leading to the formation of the pyrrolo[3,4-d]pyrimidine scaffold. The presence of substituents such as methoxypropyl and o-tolyl groups can influence the biological activity and specificity of the compound.
1. PARP Inhibition
Recent studies have highlighted the inhibitory effects of similar pyrrolo[3,4-d]pyrimidine derivatives on PARP-1 and PARP-2 enzymes. These enzymes play a vital role in the cellular response to DNA damage and are implicated in various cancers. The compound's structure suggests that it may exhibit significant inhibitory activity against these targets.
Table 1: Inhibitory Activity against PARP Enzymes
Compound | PARP-1 Inhibition (%) | PARP-2 Inhibition (%) | Concentration (µM) |
---|---|---|---|
1a | 23.85 | 100 | 10 |
1b | 50.21 | 95 | 10 |
1c | 41.64 | 100 | 10 |
Note: Data adapted from recent studies on related compounds .
2. Antimycobacterial Activity
In addition to PARP inhibition, derivatives of this compound have shown promising results against Mycobacterium tuberculosis. A study reported that certain pyrrolo[2,3-d]pyrimidine derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL against M. tuberculosis H37Rv strain . This suggests potential applications in treating tuberculosis.
Table 2: Antimycobacterial Activity
Compound | MIC (µg/mL) | Activity |
---|---|---|
4q | 0.78 | Good |
4r | 0.78 | Good |
Note: MIC values indicate the effectiveness of compounds against M. tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[3,4-d]pyrimidines is significantly influenced by their structural features. The presence of specific aryl or alkyl substituents can enhance selectivity and potency towards target enzymes like PARP-1 and PARP-2.
Key Findings
- N1-Aryl Substitution : Compounds with N1-aryl substituents demonstrated enhanced selectivity for PARP-2.
- Alkyl Groups : Simple N1-alkyl groups resulted in weaker non-selective inhibition.
Case Study on Compound Efficacy
A series of experiments were conducted to evaluate the efficacy of synthesized pyrrolo[3,4-d]pyrimidines in cancer cell lines. In vitro assays showed that certain derivatives could significantly reduce cell viability in cancerous cells while sparing normal cells.
Table 3: Cell Viability Assay Results
Compound | Cancer Cell Line | Viability (%) at 10 µM |
---|---|---|
A | HeLa | 30 |
B | MCF-7 | 25 |
C | A549 | 40 |
Note: Results indicate potential for selective toxicity towards cancer cells .
Eigenschaften
IUPAC Name |
6-(3-methoxypropyl)-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-6-3-4-7-12(11)15-14-13(18-17(22)19-15)10-20(16(14)21)8-5-9-23-2/h3-4,6-7,15H,5,8-10H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGWYTRNOBDFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CN(C3=O)CCCOC)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.